Cas no 13230-97-2 (7,9-dihydro-8H-Purin-8-one)
7,9-dihydro-8H-Purin-8-one Chemical and Physical Properties
Names and Identifiers
-
- 7,9-dihydro-8H-Purin-8-one
- 8H-Purin-8-one, 1,7-dihydro- (9CI)
- 8H-Purin-8-one,7,9-dihydro-
- 7,9-Dihydro-purin-8-on
- 7,9-dihydro-purin-8-one
- 8H-Purin-8-one,1,7-dihydro
- 8-Hydroxy-purin
- 8-Oxo-7,8-dihydro-9H-purin
- Purin-8-ol
- Nsc23719
- 8H-Purin-8-one, 1,7-dihydro-
- SCHEMBL277596
- 7H-Purin-8-ol
- AKOS025393591
- 7h-purin-8(9h)-one
- 13230-97-2
- NSC-23719
- 51953-05-0
- DTXSID301030859
- MFCD18823025
- 8-hydroxypurine
- SY346773
- A909326
- 8H -Purin-8-one, 7,9-dihydro-
- TS-00029
- 8,9-dihydro-7H-purin-8-one
- MFCD23135386
- 7,9-dihydropurin-8-one
- CHEBI:179178
- YPDSIEMYVQERLJ-UHFFFAOYSA-N
-
- MDL: MFCD18823025
- Inchi: 1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10)
- InChI Key: YPDSIEMYVQERLJ-UHFFFAOYSA-N
- SMILES: O=C1NC2=C(C=NC=N2)N1
Computed Properties
- Exact Mass: 136.03900
- Monoisotopic Mass: 136.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 66.9Ų
Experimental Properties
- Density: 1.455
- Boiling Point: 157.1°Cat760mmHg
- Flash Point: 48.8°C
- Refractive Index: 1.604
- PSA: 74.43000
- LogP: -0.35380
7,9-dihydro-8H-Purin-8-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7,9-dihydro-8H-Purin-8-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238253-1g |
7H-Purin-8(9H)-one |
13230-97-2 | 97% | 1g |
$336 | 2021-08-04 | |
| Chemenu | CM238253-1g |
7H-Purin-8(9H)-one |
13230-97-2 | 97% | 1g |
$431 | 2024-08-02 | |
| Ambeed | A256958-1g |
7H-Purin-8(9H)-one |
13230-97-2 | 97% | 1g |
$359.0 | 2024-04-24 | |
| abcr | AB589665-250mg |
7,9-Dihydro-8H-purin-8-one; . |
13230-97-2 | 250mg |
€228.00 | 2025-04-21 | ||
| abcr | AB589665-500mg |
7,9-Dihydro-8H-purin-8-one; . |
13230-97-2 | 500mg |
€319.10 | 2025-04-21 | ||
| abcr | AB589665-1g |
7,9-Dihydro-8H-purin-8-one; . |
13230-97-2 | 1g |
€387.40 | 2025-04-21 |
7,9-dihydro-8H-Purin-8-one Suppliers
7,9-dihydro-8H-Purin-8-one Related Literature
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Additional information on 7,9-dihydro-8H-Purin-8-one
7,9-Dihydro-8H-Purin-8-one: A Comprehensive Overview
The compound 7,9-dihydro-8H-purin-8-one (CAS No. 13230-97-2) is a purine derivative with significant interest in the fields of biochemistry and pharmacology. This compound is a bicyclic structure consisting of a purine ring system with a fused six-membered ring containing nitrogen atoms. The purinone moiety is a key structural feature, which contributes to its unique chemical and biological properties. Recent studies have highlighted its potential role in various biological processes, including enzyme inhibition and signaling pathways.
7,9-Dihydro-8H-purin-8-one has been extensively studied for its ability to modulate cellular signaling pathways. Researchers have found that this compound acts as a competitive inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. For instance, it has been shown to inhibit the activity of adenosine deaminase (ADA), an enzyme critical for the degradation of adenosine. This inhibition can lead to an accumulation of adenosine in cellular compartments, which may have implications in conditions such as immunodeficiency and cancer.
The synthesis of 7,9-dihydro-8H-purin-8-one has been optimized through various chemical methodologies. One common approach involves the condensation of aldehydes or ketones with amidines or guanidines in the presence of appropriate catalysts. These methods allow for the controlled formation of the purinone ring system, ensuring high yields and purity. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis routes, reducing the environmental footprint associated with its production.
From a structural standpoint, 7,9-dihydro-8H-purin-8-one exhibits a unique balance between rigidity and flexibility within its molecular framework. This balance is crucial for its interactions with biological targets such as proteins and nucleic acids. Computational studies using molecular docking techniques have revealed that the compound can bind effectively to specific pockets on target proteins, suggesting its potential as a lead molecule for drug development.
In terms of biological activity, 7,9-dihydro-8H-purin-8-one has demonstrated anti-inflammatory and anti-proliferative effects in vitro. These effects are attributed to its ability to modulate key signaling molecules such as cytokines and growth factors. Recent research has also explored its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in various cancer cell lines while sparing normal cells. This selective cytotoxicity makes it an attractive candidate for further preclinical testing.
The application of 7,9-dihydro-8H-purin-8-one extends beyond pharmacology into areas such as food science and materials science. In food science, it has been investigated as a natural flavor enhancer due to its ability to modulate taste receptors. In materials science, researchers have explored its use as a building block for constructing functional materials with tailored optical and electronic properties.
Looking ahead, the continued exploration of 7,9-dihydro-8H-purin-8-one will undoubtedly yield new insights into its therapeutic potential and practical applications. Collaborative efforts between chemists, biologists, and pharmacologists are expected to drive innovation in this field, paving the way for novel drug discovery strategies and material design approaches.
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